tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate
Overview
Description
tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate: is a chemical compound with the molecular formula C11H13ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate typically involves the reaction of 2-chloro-4-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of more efficient catalysts and solvents, as well as advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: : tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed: : Major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: : In chemistry, tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology: : In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new biochemical assays or as a probe to study specific biological pathways .
Medicine: : In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as a lead compound for drug discovery .
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials. It may be employed in the manufacture of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate include other carbamate derivatives and pyridine-based compounds. Examples include tert-Butyl (2-chloro-4-methylpyridin-3-yl)carbamate and tert-Butyl (2-chloro-4-aminopyridin-3-yl)carbamate .
Uniqueness: : The uniqueness of this compound lies in its specific structural features, such as the presence of both a chloro and formyl group on the pyridine ring.
Properties
IUPAC Name |
tert-butyl N-(2-chloro-4-formylpyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-13-9(8)12/h4-6H,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOXSLQEUOMVTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728674 | |
Record name | tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238324-73-6 | |
Record name | 1,1-Dimethylethyl N-(2-chloro-4-formyl-3-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1238324-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2-chloro-4-formylpyridin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80728674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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